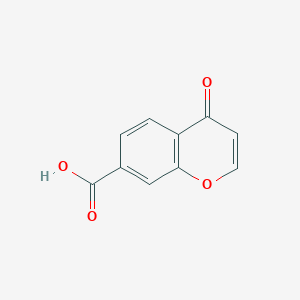

4-oxo-4H-chromene-7-carboxylic acid

Description

Significance of the Chromone (B188151) Nucleus in Chemical Sciences and Medicinal Chemistry

The chromone, or 4H-chromen-4-one, nucleus is a fundamental structural motif found in a vast array of naturally occurring compounds, particularly in plants. ijrar.orgexlibrisgroup.com This benzo-γ-pyrone core is a cornerstone of medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties. nih.govnih.gov The inherent versatility of the chromone scaffold allows for extensive chemical modifications, providing a high degree of molecular diversity that has proven invaluable in the quest for novel therapeutic agents. nih.gov

The significance of the chromone nucleus is underscored by its presence in numerous bioactive molecules. nih.govnih.gov Researchers have successfully leveraged this scaffold to develop compounds with a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects. ijrar.org The ability of the chromone core to act as a carrier for various pharmacophoric groups has further solidified its importance in drug discovery. ijrar.org

Overview of Chromone Carboxylic Acid Derivatives in Contemporary Research

Within the broad family of chromone derivatives, those containing a carboxylic acid moiety have garnered considerable attention in recent research. Chromone carboxylic acids are versatile synthons, or building blocks, due to the reactive nature of the carboxylic acid group, which readily participates in a wide range of chemical reactions. nih.gov This reactivity facilitates the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. nih.gov

Research has explored the synthesis and biological potential of various chromone carboxylic acid isomers. For instance, chromone-2-carboxylic acids and chromone-3-carboxylic acids have been investigated for their therapeutic properties. nih.govcapes.gov.br The position of the carboxylic acid group on the chromone ring, as well as other substitutions, has been shown to significantly influence the compound's biological activity. nih.gov For example, studies on monoamine oxidase (MAO) inhibition have revealed that C6- and C7-substituted chromone derivatives exhibit notable activity, while substitution at the C5 position results in only modest inhibition. nih.gov

Research Trajectory and Potential Applications of 4-oxo-4H-chromene-7-carboxylic acid and its Analogs

The specific compound, this compound, and its analogs are the subject of ongoing investigation. The synthesis of derivatives, such as amides, has been a key area of focus. For example, a series of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and 7-hydroxychroman-2-carboxylic acid N-alkyl amides have been synthesized and evaluated for their antioxidant activities. nih.govresearchgate.net While the former showed less activity, certain derivatives of the latter demonstrated potent inhibition of lipid peroxidation. nih.gov

Furthermore, the synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide has been reported, highlighting a multi-step procedure to obtain this chromone carboxamide derivative. rsc.org The development of efficient and cost-effective synthetic routes for chromone carboxylic acids is crucial for accelerating the discovery of new drug candidates. nih.govorganic-chemistry.org Microwave-assisted synthesis, for instance, has been shown to be a safe, fast, and robust method for producing these compounds with high purity. nih.gov

The research into this compound and its analogs is indicative of a broader trend in medicinal chemistry that leverages the privileged chromone scaffold to develop novel therapeutic agents. The continued exploration of the synthesis and biological activities of these compounds holds significant promise for future drug discovery programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxochromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLMBDNLDHVPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxo 4h Chromene 7 Carboxylic Acid and Its Analogs

Established Synthetic Pathways for Chromone (B188151) Carboxylic Acid Scaffolds

Classic Condensation Reactions in Chromone Formation (e.g., Pechmann, Claisen, Kostanecki Variations)

The formation of the chromone ring system has traditionally been accomplished through several named condensation reactions. These methods typically involve the reaction of a phenol (B47542) derivative with a β-keto ester or a related compound.

The Pechmann condensation is a widely used method for the synthesis of coumarins, but under certain conditions, it can also yield chromones. wikipedia.orgacs.org This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. wikipedia.org While sulfuric acid is a common catalyst that almost invariably leads to coumarins, other catalysts can influence the reaction's outcome. acs.org The mechanism generally proceeds through transesterification, followed by an intramolecular cyclization and dehydration. wikipedia.org

The Claisen condensation provides a route to β-keto esters, which are key intermediates in the synthesis of chromones. wikipedia.org In the context of chromone synthesis, an o-hydroxyacetophenone can react with an ester in the presence of a strong base to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the chromone ring. researchgate.net The choice of base is crucial and must not interfere with the reaction through nucleophilic substitution. wikipedia.org Sodium hydride has been shown to be an effective base for this condensation. nih.gov The intramolecular version of this reaction is known as the Dieckmann Condensation. organic-chemistry.org

The Kostanecki-Robinson reaction is a method for synthesizing chromones or coumarins by acylating o-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization. wikipedia.orgchempedia.info When benzoic anhydride (B1165640) is used, the product is a flavone, a type of chromone. wikipedia.org The reaction mechanism involves the O-acylation of the phenol, followed by an intramolecular aldol condensation to form a hydroxydihydrochromone, which then eliminates a hydroxyl group to form the chromone. wikipedia.org

| Reaction Name | Reactants | Catalyst/Conditions | Product |

| Pechmann Condensation | Phenol, β-ketoester | Acid catalyst (e.g., H₂SO₄) | Coumarin (B35378) or Chromone |

| Claisen Condensation | o-Hydroxyacetophenone, Ester | Strong base (e.g., NaH) | Chromone (via 1,3-diketone) |

| Kostanecki-Robinson Reaction | o-Hydroxyaryl ketone, Acid anhydride | Base (e.g., sodium salt of the corresponding acid) | Chromone or Flavone |

Functional Group Interconversions for Carboxylic Acid Introduction

The introduction of a carboxylic acid group onto a pre-formed chromone scaffold is a common strategy. This can be achieved through various functional group interconversions.

One straightforward method is the hydrolysis of an ester . For instance, ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate can be hydrolyzed to 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid in nearly quantitative yield. rsc.org This approach is useful when the corresponding ester is readily accessible through initial synthesis.

Another method involves the oxidation of an aldehyde . For example, 4-oxo-4H-chromene-3-carboxylic acid can be synthesized from 3-formylchromone using an oxidizing agent like the Jones reagent. scientific.net This two-step process starts from the commercially available 1-(2-hydroxyphenyl)ethanone, which first undergoes a Vilsmeier reaction to introduce the formyl group, followed by oxidation. scientific.net The oxidation of primary alcohols and aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. fiveable.mesolubilityofthings.com

Regioselective Synthesis Strategies for Substituted Chromones

The synthesis of specifically substituted chromones, such as those with a carboxylic acid at the 7-position, requires regioselective control. The substitution pattern of the final product is often determined by the substituents on the starting materials.

For instance, in the synthesis of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides, the starting phenol derivative dictates the position of the hydroxyl group. nih.gov Similarly, the synthesis of 2,3-disubstituted chromones can be achieved through the cyclization of enol esters of o-acyloxyphenyl alkyl ketones under basic conditions. researchgate.net

Palladium-catalyzed reactions have also been employed for the regioselective synthesis of substituted chromones. For example, a palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure affords diversified chromones in good yields. organic-chemistry.org The substituents on the o-iodophenol and the terminal acetylene determine the final substitution pattern of the chromone.

Advanced and Optimized Synthetic Approaches for Chromone Carboxylic Acids

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of chromone-2-carboxylic acids. nih.govresearchgate.net

The optimization of microwave-assisted synthesis involves varying parameters such as the type of base, solvent, temperature, and reaction time. nih.govresearchgate.net For the synthesis of 6-bromochromone-2-carboxylic acid, a study showed that using dioxane as a solvent significantly increased the yield. researchgate.net The optimized microwave-assisted process can improve the yield of chromone-2-carboxylic acids to as high as 87-93%. nih.govresearchgate.net This method is versatile and can be used to synthesize a variety of chromone-2-carboxylic acids with good yields (54–93%). nih.gov

Table of Optimized Microwave-Assisted Synthesis of 6-bromochromone-2-carboxylic acid researchgate.net

| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | EtONa | Ethanol | 120 | 10 | 14 |

| 2 | NaOMe | Methanol | 120 | 10 | - |

| 9 | - | - | 140 | - | 19 |

| 10 | - | - | 120 | 20 | 34 |

| 11 | - | - | 120 | 30 | - |

| 13 | - | Dioxane | - | - | 68 |

| 15 | - | - | - | - | 87 |

Microwave-assisted synthesis offers a safe, cost-effective, fast, and robust method for producing chromone carboxylic acids with a high degree of purity, often eliminating the need for tedious column chromatography. nih.govresearchgate.net

Catalytic Systems and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable methods. In the context of chromone synthesis, this has led to the exploration of novel catalytic systems and green chemistry approaches. osi.lv

Catalytic Systems: Various catalysts have been employed to improve the efficiency and selectivity of chromone synthesis. Supported trifluoromethanesulfonic acid has been used as a catalyst in the synthesis of flavone and chromone derivatives. ijrpc.com Palladium-catalyzed reactions, such as carbonylative cyclization and conjugate addition, have proven effective for the synthesis of flavones and chromanones. organic-chemistry.orgnih.gov For instance, a MCM-41-immobilized bidentate phosphine palladium complex catalyzes the carbonylative cyclization of aryl iodides and 2-hydroxyacetophenones to produce a wide variety of flavones in very good yields. organic-chemistry.org Rhodium-based catalysts have also been used in the synthesis of α-amino chromone phosphonates. nih.gov

Green Chemistry Considerations: Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In chromone synthesis, this has been addressed by using greener solvents and recyclable catalysts. Glycerol, a byproduct of biodiesel production, has been used as a friendly and recoverable solvent for the synthesis of flavones and chromones. ingentaconnect.com Heteropolyacids have been employed as recyclable catalysts in glycerol, offering excellent yields, easy separation and recovery, low environmental impact, and low cost. ingentaconnect.com These methods provide advantages such as reduced waste formation and the replacement of corrosive mineral acids. ingentaconnect.com The use of microwave irradiation is also considered a green chemistry approach due to its energy efficiency and potential for solvent-free reactions. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficient synthesis of chromone carboxylic acids is crucial for their application in medicinal chemistry and materials science. Optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time is essential for maximizing product yield and purity while minimizing side-product formation and environmental impact. researchgate.net Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating these optimization processes. researchgate.net

For instance, in the synthesis of 6-bromochromone-2-carboxylic acid, a related analog, a microwave-assisted approach was optimized by systematically varying the base, solvent, and temperature. nih.gov This method significantly improved the reaction yield to 87%. nih.gov Such optimization strategies are advantageous for scaling up production and for the rapid generation of diverse chromone-based libraries. researchgate.netnih.gov The use of microwave irradiation can dramatically reduce reaction times, increase yields, and enhance product purity compared to conventional heating methods. researchgate.net A key advantage of developing such robust synthetic routes is the ability to attain highly pure chromone carboxylic acids without the need for laborious and costly purification techniques like column chromatography. researchgate.netnih.gov

Green chemistry principles are also influential in the optimization of synthetic protocols. The development of one-pot multicomponent reactions using sustainable catalysts in aqueous solvent systems represents a significant advancement. nih.govrsc.org For example, the synthesis of 2-amino-4H-chromene derivatives has been optimized using pyridine-2-carboxylic acid as a catalyst in a water-ethanol mixture, achieving yields up to 98% in short reaction times. nih.govrsc.org Optimization studies for this type of reaction involve screening various solvents and catalyst loadings to find the ideal conditions. nih.gov It was found that a 1:1 water-EtOH ratio and a 15 mol% catalyst loading provided the best results, demonstrating the catalyst's efficiency in promoting the reaction while adhering to green chemistry principles. nih.govrsc.org

Table 1: Microwave-Assisted Optimization for 6-Bromochromone-2-carboxylic Acid Synthesis researchgate.net

| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOH (4) | H₂O | 100 | 10 + 10 | 25 |

| 2 | NaOH (8) | H₂O | 100 | 10 + 10 | 45 |

| 3 | KOH (8) | H₂O | 100 | 10 + 10 | 65 |

| 4 | KOH (8) | H₂O | 120 | 10 + 10 | 70 |

| 5 | KOH (8) | H₂O | 140 | 10 + 10 | 87 |

| 6 | KOH (8) | H₂O | 140 | 15 + 15 | 87 |

Chemical Derivatization of 4-oxo-4H-chromene-7-carboxylic acid and Related Chromone Carboxylic Acids

The chromone carboxylic acid scaffold is a versatile starting point for generating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov The carboxylic acid moiety provides a convenient handle for a wide range of chemical transformations.

Esterification: The conversion of the carboxylic acid group to an ester, known as esterification, is a fundamental derivatization technique. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction where using the alcohol as a solvent or removing water as it forms can shift the equilibrium towards the ester product. masterorganicchemistry.com Various acid catalysts, including sulfuric acid (H₂SO₄) and tosic acid (TsOH), can be employed. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com

Amidation: The formation of amides from chromone carboxylic acids is another key strategy for library generation. researchgate.netrsc.org This reaction typically involves activating the carboxylic acid to make it more reactive towards an amine. Common coupling agents used for this purpose include PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). researchgate.netrsc.org For example, a library of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides was synthesized to evaluate their antioxidant activities. nih.gov Similarly, 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid was converted into a series of N-alkyl amides. nih.gov These reactions demonstrate the utility of the chromone carboxylic acid core in creating diverse molecules with potential biological applications. nih.govnih.gov The synthesis of dipeptides has also been achieved using N-BOC-Phe and O-Me-amino acid hydrochlorides with a suitable coupling agent. semanticscholar.org

Beyond the carboxylic acid group, the chromone core itself can be modified to generate further diversity. Substituents can be introduced onto the benzopyranone ring system through various synthetic methods. For instance, the Vilsmeier-Haack reaction is used to synthesize 3-formylchromones from o-hydroxyacetophenones. mdpi.com This reaction introduces an aldehyde group at the C3 position, which can then serve as a handle for further transformations. mdpi.comthieme-connect.com

Other modifications include the introduction of hydroxyl groups or the fusion of additional rings onto the chromone skeleton. mdpi.com For example, 7-hydroxy- and 7,8-dihydroxy-3-formylchromones have been synthesized, although the presence of unprotected hydroxyl groups can sometimes lead to low yields and polymerization during Vilsmeier-Haack formylation. mdpi.com The synthesis of chromones with a condensed 2-oxopyran ring has also been developed, starting from suitable acetyl derivatives that undergo a double formylation. mdpi.com These core modifications, combined with derivatization of the carboxylic acid, allow for the creation of extensive and structurally diverse compound libraries.

Reactivity Profiles and Chemical Transformations of Chromone Carboxylic Acids

Chromone carboxylic acids exhibit a rich and varied reactivity, enabling a wide range of chemical transformations that are valuable in synthetic organic chemistry.

The carboxylic acid group in chromones significantly influences their reactivity, particularly in decarboxylative transformations. rsc.org In these reactions, the carboxyl group acts as an activating group and is subsequently removed as carbon dioxide. researchgate.netlibretexts.org

A notable example is the decarboxylative (3+2)-cycloaddition. nih.govresearchgate.net Chromone-3-carboxylic acids can act as effective electron-poor dipolarophiles that react with azomethine ylides. nih.gov This process, often catalyzed by a Brønsted base, proceeds efficiently with concomitant decarboxylation to yield complex chromenopyrrolidine structures. nih.govmdpi.com The presence of the carboxylic acid moiety is often crucial for the reaction to proceed, activating the chromone system towards cycloaddition. nih.gov

Table 2: Enantioselective, Decarboxylative (3+2)-Cycloaddition of Chromone-3-carboxylic acids nih.gov

| Entry | Reactant 1 (Chromone) | Reactant 2 (Imine) | Catalyst (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|---|

| 1 | 2a | 4a | 6c (20) | Toluene | 85 | >20:1 | 90 |

| 2 | 2a | 4a | 6c (10) | Toluene | 91 | >20:1 | 91 |

| 3 | 2a | 4a | 6c (5) | Toluene | 90 | >20:1 | 91 |

| 4 | 2b | 4a | 6c (10) | Toluene | 92 | >20:1 | 92 |

| 5 | 2c | 4a | 6c (10) | Toluene | 88 | >20:1 | 90 |

Another important reaction is the doubly decarboxylative Giese reaction. rsc.org In this visible-light-mediated photoredox process, chromone-3-carboxylic acids serve as effective Giese acceptors for alkyl radicals generated from the decarboxylation of N-(acyloxy)phthalimides. rsc.org The reaction involves two separate decarboxylation steps, ultimately leading to the formation of 2-substituted-chroman-4-ones in good to high yields under mild conditions. rsc.org

Chromone derivatives are known to undergo various rearrangement reactions, leading to the formation of diverse heterocyclic systems. Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly powerful. thieme-connect.com

One significant class of rearrangements involves the Addition of a Nucleophile, followed by Ring Opening and Ring Closure (ANRORC). researchgate.net The reaction of chromones with heterocyclic enamines or various amines can initiate a cascade sequence. thieme-connect.comresearchgate.net The process typically starts with a conjugate addition of a nucleophile to the C2 position of the chromone ring, which leads to the opening of the pyrone ring. Subsequent recyclization can occur in different ways depending on the substituents present, leading to a variety of annulated heterocyclic products. thieme-connect.com For example, the reaction of 3-benzoyl-chromones with aliphatic amines can lead to the synthesis of 4-quinolones and benzopyran derivatives through a domino ANRORC process. researchgate.net

The Baker-Venkataraman rearrangement is a classical method used in the synthesis of flavones and chromones, which involves the intramolecular rearrangement of an o-acyloxyacetophenone to an o-hydroxydibenzoylmethane intermediate, which then cyclizes under acidic conditions. ijrar.orgijrpc.com Other transformations include the reaction of 3-formylchromones with activated carbonyl compounds, which can lead to regioselective cyclization and the formation of complex benzophenone derivatives. beilstein-journals.org The course of these domino reactions is highly dependent on the nature of the substituents on the chromone core, allowing for controlled synthesis of diverse molecular architectures. thieme-connect.combeilstein-journals.org

Redox Reactions and Substitution Patterns

Redox reactions are fundamental in the synthesis of this compound and its analogs, particularly for the introduction and modification of functional groups on the chromone scaffold. The electronic nature and position of substituents on the benzopyran ring significantly influence the course and outcome of these oxidation and reduction reactions.

One of the key redox transformations in the synthesis of chromone carboxylic acids is the oxidation of a precursor functional group, such as a formyl or methyl group, at the desired position on the benzene (B151609) ring. For instance, the synthesis of chromone-3-carboxylic acids has been achieved through the oxidation of the corresponding chromone-3-carbaldehydes semanticscholar.org. This transformation is typically carried out using oxidizing agents like sodium chlorite semanticscholar.org. The susceptibility of the chromone system to oxidation is influenced by the substituents present. Electron-donating groups on the benzene ring can increase the electron density of the system, potentially making it more susceptible to oxidation, while electron-withdrawing groups can have the opposite effect.

Conversely, reduction reactions are crucial for the synthesis of analogs bearing functional groups such as amino groups. The reduction of nitro-substituted chromones is a common method to introduce an amino group, which can then be further modified. For example, the synthesis of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles has been reported, where the nitro group is a key functional handle nih.gov. The presence of other substituents can affect the reactivity of the nitro group towards reduction. Electron-withdrawing groups can facilitate the reduction, while electron-donating groups might make the reduction more challenging.

The influence of substituents on the yield of reactions that may involve subtle redox transformations has also been observed. In an alcohol-mediated synthesis of 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives, it was found that electron-donating groups on the reacting β-nitroalkenes enhanced the reaction yields, while electron-withdrawing groups led to a reduction in yields organic-chemistry.org. Although this example does not directly involve the synthesis of the 7-carboxylic acid, it highlights the significant role of substituent electronic effects in reactions of chromone precursors.

Furthermore, photoredox catalysis has emerged as a powerful tool for the synthesis of chromone derivatives, involving radical intermediates and thus, redox processes. A doubly decarboxylative, photoredox synthesis of 2-substituted-chroman-4-ones from chromone-3-carboxylic acids has been developed rsc.org. This method relies on the generation of alkyl radicals from N-(acyloxy)phthalimides, which then react with chromone-3-carboxylic acids in a Giese-type reaction rsc.org. The success of such reactions can be dependent on the redox potentials of the involved species, which are, in turn, influenced by the substitution pattern on the chromone ring.

The following table summarizes the influence of substituent patterns on redox reactions in the synthesis of chromone derivatives based on the available research findings.

| Reaction Type | Substituent Position | Substituent Nature | Influence on Reaction |

| Oxidation of formyl to carboxylic acid | C-3 | Various | Yields ranged from 53-61% semanticscholar.org |

| Alcohol-mediated reaction with β-nitroalkenes | On nitroalkene | Electron-donating | Enhanced yields organic-chemistry.org |

| Alcohol-mediated reaction with β-nitroalkenes | On nitroalkene | Electron-withdrawing | Reduced yields organic-chemistry.org |

| Cytotoxic activity of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | C-6 | Halogen | Increased cytotoxic activity nih.gov |

Table 1. Influence of Substitution Patterns on Redox Reactions and Properties of Chromone Derivatives

Structure Activity Relationship Sar Studies of 4 Oxo 4h Chromene 7 Carboxylic Acid Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of chromone (B188151) carboxylic acids is highly sensitive to the nature and position of substituents on the core scaffold. Researchers have systematically modified the chromone ring to probe the impact of these changes on pharmacological activity.

Impact of Positional Isomerism on Pharmacological Profiles

The position of the carboxylic acid group on the chromone ring is a critical determinant of biological activity and selectivity. Studies comparing isomers have demonstrated that even a slight change in the substituent's location can lead to dramatic differences in pharmacological profiles.

A salient example is the differential inhibition of human monoamine oxidase (MAO) enzymes by chromone-2-carboxylic acid and chromone-3-carboxylic acid. Biological evaluations revealed that chromone-3-carboxylic acid is a potent and highly selective inhibitor of MAO-B, while the corresponding chromone-2-carboxylic acid is nearly inactive against both MAO-A and MAO-B isoforms. nih.gov Docking studies suggest that the geometry of the active site in MAO-B can better accommodate the 3-carboxy-substituted chromone, highlighting the stringent steric and electronic requirements for effective binding. This demonstrates that the positioning of the acidic moiety is crucial for establishing the specific interactions necessary for potent and selective enzyme inhibition. nih.gov

Influence of Functional Group Modifications (e.g., Hydroxyl, Methoxy (B1213986), Alkyl, Halogen, Amide)

Modifying the functional groups on the chromone scaffold has been a key strategy for optimizing biological activity. The introduction of groups like hydroxyl, methoxy, alkyl, halogens, and amides can significantly alter a molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

For instance, in the development of antioxidant agents, a series of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides were synthesized and evaluated. researchgate.netnih.gov While the parent chromene carboxylic acids showed some activity, their N-alkyl amide derivatives, particularly those with longer alkyl chains, exhibited significantly more potent inhibition of lipid peroxidation. researchgate.netnih.gov This suggests that increasing lipophilicity through alkyl chain extension enhances antioxidant efficacy.

Similarly, the synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides also yielded compounds with notable antioxidant properties. nih.gov The presence of both a hydroxyl and a methoxy group on the benzene (B151609) ring of the chromone scaffold is a common feature in natural flavonoids with antioxidant activity.

Furthermore, the introduction of halogens into the chromone ring has been explored. In a study of chromone-3-carboxamides, derivatives bearing chloro and bromo substituents were synthesized. researchgate.net These modifications are often used to modulate electronic properties and metabolic stability. The Pinnick oxidation of 4-oxo-4H-chromene-3-carbaldehydes has been employed to produce various chromone-3-carboxylic acid analogues, which are then converted to amides to explore their therapeutic potential. researchgate.netsemanticscholar.org

| Compound Class | Functional Group Modification | Position(s) | Observed Biological Effect | Reference(s) |

| Chromone-2-carboxamides | N-Alkyl Amide, Hydroxyl | 2, 7 | Increased antioxidant activity with longer alkyl chains. | nih.gov, researchgate.net |

| Chromone-2-carboxamides | N-Alkyl Amide, Hydroxyl, Methoxy | 2, 6, 7 | Synthesis of derivatives with antioxidant potential. | nih.gov |

| Chromone-3-carboxamides | N,N-Dimethyl Amide, Halogens (F, Cl, Br) | 3, 6 | Synthesis of novel derivatives for biological evaluation. | researchgate.net |

| Chromone-3-phenylcarboxamides | Chloro | 3 (on N-phenyl ring) | Potent and selective inhibition of human monoamine oxidase B (hMAO-B). | nih.gov |

| Chromone-2-carboxylic Esters | Hydroxy, Propyl | 2, 5, 8 | Reactivity studies involving the chromone 2,3-double bond. | rsc.org |

Role of Side Chain Modifications in Bioactivity Modulation

Modification of side chains attached to the chromone core is a powerful tool for fine-tuning bioactivity. The length, branching, and chemical nature of these side chains can influence solubility, membrane permeability, and binding affinity.

A clear example is seen in the study of 7-hydroxychroman-2-carboxylic acid N-alkyl amides, which are structurally related to the chromone series. Researchers found that the antioxidant activity was highly dependent on the length of the N-alkyl side chain. researchgate.netnih.gov Specifically, amides with nonyl, decyl, and undecyl side chains were found to be approximately three times more potent than the antioxidant standard, trolox. nih.govkoreascience.kr This strong correlation suggests that the lipophilic side chain plays a crucial role in the interaction with lipid membranes where peroxidation occurs.

The strategic importance of side chains is also evident in the design of inhibitors for other targets. For instance, in the development of topoisomerase inhibitors, the nature of the side chain at the C-7 position of related quinolone structures is critical for antibacterial activity against both Gram-positive and Gram-negative organisms. nih.gov This principle of optimizing side chains to enhance potency and modulate spectrum of activity is broadly applicable in medicinal chemistry, including for chromone-based agents. nih.gov Detailed studies on polyacrylates also confirm that the type and length of carboxylic acid-containing side chains significantly affect cellular interactions and uptake. nih.govmonash.edu

| Compound Series | Side Chain Modification | Bioactivity Profile | Key Finding | Reference(s) |

| 7-Hydroxychroman-2-carboxylic acid N-alkyl amides | N-Alkyl chain (nonyl, decyl, undecyl) | Antioxidant (Lipid Peroxidation Inhibition) | Potency increased with longer alkyl chains, surpassing trolox. | nih.gov, researchgate.net, koreascience.kr |

| 3-Aminoquinazolinediones | Various C-7 side chains | Antibacterial (Topoisomerase Inhibition) | Side-chain SAR was critical for activity against Gram-positive and Gram-negative bacteria. | nih.gov |

| Polyacrylates | Carboxylic acid-side-chain type | Cellular Interaction | The structure of the side chain influences cellular association and uptake. | nih.gov, monash.edu |

Pharmacophore Elucidation and Lead Compound Design Principles for Chromone Carboxylic Acids

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For chromone carboxylic acids, pharmacophore modeling helps in understanding the key interactions with biological targets and guides the design of new, more potent lead compounds. nih.gov

Studies on chromone-based inhibitors have identified several key pharmacophoric features:

The Rigid Chromone Scaffold : The planar, rigid benzopyranone ring system serves as the fundamental anchor, correctly orienting the other functional groups for optimal interaction with the target's binding site. nih.gov

The Carbonyl Group (C=O) at C-4 : This group often acts as a crucial hydrogen bond acceptor, forming a key interaction that anchors the ligand in the active site of many enzymes. nih.gov

The Carboxylic Acid Group (-COOH) : This versatile functional group can act as a hydrogen bond donor and acceptor and can exist in its ionized carboxylate form (COO⁻), allowing for ionic interactions. longdom.org Its position (e.g., at C-2, C-3, or C-7) dictates the geometry of these interactions. nih.gov

Substituents on the Benzo Ring : Aromatic regions and specific substituents (e.g., hydrogen bond donors/acceptors, hydrophobic groups) on the benzene part of the chromone are often required for selectivity and additional binding affinity. nih.gov

For example, in the design of acetylcholinesterase (AChE) inhibitors, a pharmacophore model for chromone derivatives was developed featuring two hydrogen bond acceptors, two hydrophobic regions, and two aromatic rings. nih.gov This model proved effective in screening databases to identify new potential inhibitors for Alzheimer's disease. Similarly, for MAO-B inhibitors based on a chromone-3-phenylcarboxamide scaffold, the rigidity of the heterocycle, the carbonyl group, and the benzopyran heteroatom were all identified as vital components of the pharmacophore. nih.gov

Lead compound design principles derived from these studies emphasize the importance of the chromone core as a privileged structure. nih.govnih.gov The synthetic accessibility of chromone-2- and -3-carboxylic acids allows for the creation of diverse chemical libraries where substituents can be systematically varied to optimize target affinity and selectivity. researchgate.netnih.gov

Correlation of Molecular Descriptors with Biological Outcomes

To move from qualitative SAR to quantitative predictions, medicinal chemists correlate molecular descriptors with biological activity. These descriptors are numerical values that characterize the steric, electronic, or lipophilic properties of a molecule. By developing quantitative structure-activity relationship (QSAR) models, it becomes possible to predict the bioactivity of novel, unsynthesized compounds.

Key molecular descriptors relevant to chromone carboxylic acids include:

Electronic Properties : Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can predict a molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov The distribution of electron density, often visualized with a molecular electrostatic potential (MEP) map, can identify regions likely to engage in electrostatic or hydrogen-bonding interactions. nih.gov

Lipophilicity : The partition coefficient (logP) is a measure of a compound's distribution between an oily and an aqueous phase. It is a critical predictor of membrane permeability and, as seen with the N-alkyl amide side chains, can strongly correlate with antioxidant activity. researchgate.netnih.gov

Steric Descriptors : Molecular weight, volume, and surface area describe the size and shape of the molecule, which are fundamental for understanding how well a compound fits into a target's binding site.

A study on chromone-3-carboxylic acid used quantum computational methods to calculate its geometric and electronic properties, providing insight into the molecule's reactive nature. nih.gov In a broader context, techniques like Partial Least Squares (PLS) and Orthogonal Projections to Latent Structures (OPLS) are used to build models that correlate complex datasets, such as entire chromatographic fingerprints, with biological activity. frontiersin.org For chromone derivatives targeting AChE, a 3D-QSAR model was developed with statistically significant predictive power (R² = 0.92, Q² = 0.9209), demonstrating a strong correlation between the pharmacophore-derived descriptors and the observed biological outcomes. nih.gov These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.gov

Mechanistic Investigations of Biological Activities Associated with Chromone Carboxylic Acids

Enzyme Inhibition Studies and Specificity Profiling

Derivatives of 4-oxo-4H-chromene carboxylic acid have been identified as potent inhibitors of several key enzyme families. The specific substitution patterns on the chromone (B188151) ring and the position of the carboxylic acid group are crucial in determining their inhibitory potency and selectivity for different enzyme isoforms.

Monoamine Oxidase (MAO) Inhibition Kinetics and Isoform Selectivity (e.g., MAO-B)

The chromone framework is recognized as a valuable scaffold for the development of monoamine oxidase B (MAO-B) inhibitors. MAO-B is a crucial enzyme in the central nervous system responsible for the degradation of dopamine. Research has shown that the placement of the carboxylic acid group on the chromone ring is critical for activity. For instance, chromone-3-carboxylic acid has been identified as an effective and selective MAO-B inhibitor, demonstrating an IC₅₀ value of 0.048 µM. nih.govsemanticscholar.org In contrast, positioning the carboxylic acid group at the C-2 position of the 4-pyrone nucleus leads to a decrease in inhibitory activity. nih.govsemanticscholar.org

Further modifications, such as the introduction of a phenylcarboxamide substitution at the C-3 position, have also yielded potent MAO-B inhibitors. Derivatives such as N-(3′,4′-dimethyl phenyl)-4-oxo-4H-chromene-3-carboxamide and N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide have shown significant MAO-B inhibition with IC₅₀ values of 0.063 µM and 0.40 µM, respectively. nih.gov These findings underscore the importance of the substituent's nature and position on the chromone scaffold for achieving high-affinity and selective MAO-B inhibition.

| Compound | IC₅₀ (µM) |

|---|---|

| Chromone-3-carboxylic acid | 0.048 |

| N-(3′,4′-dimethyl phenyl)-4-oxo-4H-chromene-3-carboxamide | 0.063 |

| N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | 0.40 |

Carbonic Anhydrase (CA) Inhibition Mechanisms and Isoform Specificity

Chromene-containing compounds have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes involved in various physiological processes. Studies on chromene-based sulfonamides have revealed isoform-selective inhibition. For instance, certain derivatives show excellent activity against the cytosolic isoform hCA II, with Kᵢ values as low as 7.5 nM, which is more potent than the reference drug acetazolamide (AAZ) (Kᵢ = 12.1 nM). nih.gov

These compounds also exhibit potent inhibition against tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.gov For hCA IX, derivatives like 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide have demonstrated Kᵢ values of 16.6 nM, surpassing the activity of acetazolamide (Kᵢ = 25.7 nM). nih.gov Against hCA XII, the inhibition constants (Kᵢ) for some derivatives ranged from 20.1 nM to 619.1 nM. nih.gov The selectivity observed for the tumor-associated isoforms over the cytosolic ones (hCA I and II) highlights the potential of the chromene scaffold for developing targeted therapies. nih.govresearchgate.net The mechanism often involves the hydrolysis of the chromene scaffold within the enzyme's active site, leading to the formation of an inhibitory 2-hydroxycinnamic acid derivative.

| Compound Derivative | Target Isoform | Kᵢ (nM) |

|---|---|---|

| 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamide (6f) | hCA II | 7.5 |

| 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (5f) | hCA II | 9.3 |

| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (5a) | hCA IX | 16.6 |

| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (5a) | hCA XII | 20.1 |

| Acetazolamide (Reference) | hCA II | 12.1 |

| Acetazolamide (Reference) | hCA IX | 25.7 |

| Acetazolamide (Reference) | hCA XII | 5.7 |

Cholinesterase and Alpha-Amylase Inhibition

The 4-oxo-4H-chromene structure has served as a foundation for developing inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. Certain amino-7,8-dihydro-4H-chromenone derivatives have shown potent BChE inhibition, with one of the most active analogs exhibiting an IC₅₀ value of 0.65 µM and a competitive inhibition mechanism with a Kᵢ value of 0.55 µM. nih.gov

In the realm of metabolic enzyme inhibition, chromene derivatives have been explored as inhibitors of α-amylase, an enzyme that plays a role in carbohydrate digestion. A series of 2-oxo-2H-chromene-6-sulfonamide derivatives were evaluated for their activity against α-amylase. Several of these compounds exhibited potent inhibition, with IC₅₀ values as low as 1.08 µM and 1.76 µM, comparable to the standard inhibitor Acarbose (IC₅₀ = 0.43 µM). nih.govrsc.org

| Enzyme | Compound Derivative | IC₅₀ (µM) |

|---|---|---|

| Butyrylcholinesterase (BChE) | 4-fluorobenzyloxy/OCH₃ substituted 7,8-dihydro-4H-chromenone | 0.65 |

| Alpha-Amylase | 2-oxo-2H-chromene-6-sulfonamide (Compound 9) | 1.08 |

| Alpha-Amylase | 2-oxo-2H-chromene-6-sulfonamide (Compound 2) | 1.76 |

| Alpha-Amylase | Acarbose (Reference) | 0.43 |

Receptor Modulation and Ligand-Receptor Interaction Mechanisms

Beyond enzyme inhibition, chromone carboxylic acids have been shown to interact with and modulate the function of G protein-coupled receptors (GPCRs), a large family of receptors involved in cellular signaling.

G Protein-Coupled Receptor (GPCR) Ligand Binding and Functional Modulation (e.g., GPR55, GPR35)

Derivatives of 8-amido-chromen-4-one-2-carboxylic acid have been identified as novel and potent agonists for the orphan G protein-coupled receptor GPR35. nih.gov Through optimization, compounds with nanomolar potency for human GPR35 have been developed. For example, 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid and 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid are two of the most potent agonists, with EC₅₀ values of 11.1 nM and 12.1 nM, respectively. nih.gov These compounds displayed high selectivity (over 1700-fold) for GPR35 versus the related receptor GPR55. nih.gov

Further research led to the development of a tritium-labeled version of a potent GPR35 agonist, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, which was used in radioligand binding assays. nih.gov This allowed for detailed characterization of ligand-receptor interactions, revealing a high binding affinity (K(D) = 5.27 nM). nih.gov Subsequent synthesis based on these findings produced even more potent GPR35 agonists, such as 6-bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, which exhibited a Kᵢ value in the subnanomolar range (0.589 nM) and an EC₅₀ of 5.54 nM. nih.gov

| Compound | EC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|

| 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | 11.1 | N/A |

| 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | 12.1 | N/A |

| 6-bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | 5.54 | 0.589 |

Serotonin Receptor (5-HT1B) Ligand Development and Binding Affinity

The versatile 4-oxo-4H-chromene scaffold has also been utilized in the development of ligands for serotonin receptors. Specifically, derivatives have been created that act as selective radioligands for the 5-HT₁B receptor. One such compound is 5-Methyl-8-(4-methylpiperazin-1-yl)-N-(4-morpholinophenyl)-4-oxo-4H-chromene-2-carboxamide, also known as AZ10419369. pharmasynth.eu The development of a precursor, N-Desmethyl-AZ10419369, allows for its use in positron emission tomography (PET) studies to investigate 5-HT₁B receptor occupancy in the brain. pharmasynth.eu This demonstrates that the chromone-2-carboxamide structure can be effectively modified to produce high-affinity, selective ligands for specific GPCR subtypes like the 5-HT₁B receptor, providing valuable tools for neuropharmacological research.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate gene expression by binding to specific response elements. nih.gov The PPARγ isoform is a key regulator of adipogenesis, lipid metabolism, and inflammation. nih.gov Its activation by agonist ligands can induce conformational changes in the receptor, leading to the dissociation of corepressors and recruitment of coactivators, which promotes the transcription of target genes. nih.gov

While direct studies on 4-oxo-4H-chromene-7-carboxylic acid are limited, the broader class of 7-hydroxy-benzopyran-4-one derivatives, which includes the core structure of the subject compound, has been identified as a key pharmacophore for novel dual agonists of both PPARα and PPARγ. acs.orgmerckmillipore.com This suggests that the chromone moiety with substitution at the 7-position is a promising scaffold for designing PPARγ ligands. acs.org Research into benzopyran hydrazones has also demonstrated that derivatives can act as dual PPARα/γ or PPARα/δ agonists, highlighting the versatility of the benzopyran nucleus in designing molecules that target these receptors. nih.govconicet.gov.ar The development of such dual agonists is considered a useful strategy for managing metabolic disorders. nih.govconicet.gov.ar

**4.3. Cellular and Molecular Pathway Modulation

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract them, is implicated in numerous chronic diseases. nih.gov Chromone derivatives are among the many phytochemicals investigated for their antioxidant properties. mdpi.comnih.gov The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals, a process highly dependent on their molecular structure, particularly the substitution pattern of the chromone rings. nih.govnih.gov

The fundamental mechanism of antioxidant action for many phenolic compounds, including some chromones, involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which neutralizes the radical and forms a more stable phenoxyl radical. researchgate.net However, studies on simple chromone structures have shown that the chromone core alone, or with minimal substitution like a carboxylic acid group, may not be sufficient to provide significant radical scavenging activity in certain assays. researchgate.net For instance, in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical test, chromone-3-carboxylic acid and 7-hydroxy-4-chromone did not demonstrate notable radical reduction capabilities. researchgate.net

Despite this, various other chromone derivatives have shown significant antioxidant potential. Certain synthesized derivatives have demonstrated the ability to protect cells from oxidative stress induced by hydrogen peroxide. nih.gov In vitro antioxidant assays have identified several chromone derivatives with potent activity. mdpi.com The antioxidant mechanism is complex and can involve interfering with the initiation, propagation, or termination stages of the oxidative process mediated by free radicals. nih.gov While some chromone derivatives exhibit weak antioxidant activity, their structural scaffold remains a promising candidate for developing effective antioxidant agents. mdpi.commdpi.com

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. nih.gov Chromone derivatives have been widely investigated for their anti-inflammatory potential, which is mediated through various cellular and molecular pathways. nih.gov

One of the primary mechanisms of anti-inflammatory action is the inhibition of the nuclear factor-kappaB (NF-κB) pathway. nih.gov NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. Studies on chroman-2-carboxylic acid N-phenylamides, structurally related to chromones, demonstrated that these compounds could inhibit NF-κB activity in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govnih.gov

Another significant pathway involves the arachidonic acid cascade. Certain chromone-based derivatives have been designed to act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins. nih.govunibo.it Molecular docking and dynamics simulations have supported the potential for chromone derivatives to bind to and inhibit the COX-2 enzyme. nih.gov

Furthermore, chromone derivatives have been shown to modulate the production of inflammatory cytokines. In experimental models of neuroinflammation, specific chromone derivatives suppressed inflammatory responses by decreasing the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov A styrylchromone derivative was also found to suppress cytokine production in macrophages by inhibiting the HMGB1-RAGE-ERK1/2 signaling pathway. mdpi.com

| Compound Class | Target Pathway/Molecule | Cell Line/Model | Observed Effect | IC₅₀/EC₅₀ |

| 6-Methylchroman-2-carboxamides | NF-κB | RAW 264.7 Macrophages | Inhibition of NF-κB activity | 24.0 µM (for 2b) |

| 7-Methylchroman-2-carboxamides | NF-κB | RAW 264.7 Macrophages | Inhibition of NF-κB activity | 20.2 µM (for 3s) |

| Chromone Benzylcarbazates | COX-2 | In vitro enzyme assay | Inhibition of COX-2 | 93 nM (for 3b) |

| Chromone Derivatives | Pro-inflammatory Cytokines | Rat Hippocampus (Aβ₁₋₄₂ model) | Decrease in IL-6, IL-1β, TNF-α | N/A |

The chromone scaffold is a promising template for the development of new antimicrobial agents to combat drug-resistant infections. Derivatives of chromone have demonstrated activity against a range of pathogens, and their mechanisms of action are diverse, often targeting critical cellular processes.

A primary mechanism involves the disruption of the bacterial cell membrane. For example, coumarin-3-carboxylic acid, a structural relative, has been shown to disrupt the integrity of the cell membrane of Acidovorax citrulli, leading to bactericidal effects. frontiersin.org Similarly, mode-of-action studies on 4-chromanone derivatives revealed that they dissipate the bacterial membrane potential, which in turn inhibits macromolecular biosynthesis. nih.govacs.org

Inhibition of essential bacterial enzymes is another key mechanism. Some 4-chromanone derivatives have been found to inhibit DNA topoisomerase IV, an enzyme crucial for DNA replication in bacteria. nih.govacs.org Other chromones are proposed to inhibit bacterial cell wall synthesis by interfering with the transpeptidation step in peptidoglycan formation.

The antibacterial activity is highly dependent on the specific chemical structure. For instance, in a study of 4-chromanones, the presence of hydroxyl groups at the 5- and 7-positions, along with a hydrophobic substituent at the 2-position, enhanced antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org

Chromone derivatives have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines, operating through multiple mechanistic pathways. tandfonline.com

Induction of Apoptosis: A primary mechanism of anticancer activity for chromones is the induction of programmed cell death, or apoptosis. mdpi.com Studies have shown that chromone derivatives can trigger both endogenous (mitochondria-related) and exogenous apoptotic pathways. tandfonline.com For example, a furoxan derivative of chromone was found to increase the expression of pro-apoptotic proteins like Bax and Bad in K562 leukemia cells. tandfonline.com Another styrylchromone derivative enhanced the expression of pro-apoptotic Bax and caspase-3/7 in colorectal cancer cells. mdpi.com Flow cytometry analysis has confirmed the ability of certain chromones to induce apoptosis, with treated cells showing a significant increase in apoptotic rates compared to controls. mdpi.comtandfonline.com

Cell Cycle Arrest: Chromone derivatives can also exert their anticancer effects by halting the cell cycle, preventing cancer cells from proliferating. nih.gov Different derivatives can arrest the cell cycle at different phases. Some compounds have been shown to cause S-phase arrest, while others induce arrest at the G2/M checkpoint. mdpi.comnih.gov For instance, a chromone-triazole dyad derivative was found to induce G2/M arrest in breast and prostate cancer cells. nih.gov

Inhibition of Signaling Pathways: The anticancer activity of chromones is also linked to their ability to inhibit key signaling pathways involved in cancer cell growth and survival. The derivative LY294002 is a known inhibitor of the phosphatidylinositol-3-kinase (PI3K) signaling pathway. tandfonline.com Other derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. tandfonline.com

| Compound Derivative Class | Cancer Cell Line | Mechanism | IC₅₀ |

| Chromone-Triazole Dyad (Compound 2b) | PC3 (Prostate) | G2/M Arrest, DNA Damage | 0.24 µM |

| Chromone-Triazole Dyad (Compound 2b) | MDA-MB-231 (Breast) | G2/M Arrest, DNA Damage | 0.32 µM |

| Chroman-2,4-dione (Compound 13) | MOLT-4 (Leukemia) | Cytotoxicity | 24.4 µM |

| Chroman-2,4-dione (Compound 13) | HL-60 (Leukemia) | Cytotoxicity | 42.0 µM |

Antigenotoxic mechanisms refer to the processes by which a compound can prevent damage to DNA. This is often closely linked to antioxidant activity, as scavenging free radicals can prevent them from causing oxidative damage to cellular DNA. nih.gov Free radicals can initiate chain reactions that degrade DNA and lead to mutations, which may alter the cell cycle. nih.gov Therefore, the ability of certain chromone derivatives to mitigate oxidative stress represents a potential mechanism for protecting genetic material. nih.gov

However, in the context of cancer therapy, some chromone derivatives function through a pro-genotoxic mechanism, meaning they induce DNA damage to kill cancer cells. For example, certain chromone-triazole hybrids have been shown to cause DNA damage in breast and prostate cancer cells, as identified by the detection of ɣ-H2AX, a marker for DNA double-strand breaks. nih.gov This selective induction of DNA damage in cancer cells contributes to their cytotoxic effects. nih.gov

Furthermore, some derivatives can enhance the efficacy of conventional DNA-damaging anticancer agents. A 3-styrylchromone derivative was found to potentiate the cancer-killing effects of drugs like etoposide and irinotecan. mdpi.com This suggests that the chromone may interfere with DNA repair pathways in cancer cells, making them more susceptible to damage. mdpi.com Therefore, while the antioxidant properties of some chromones may confer a protective, antigenotoxic effect in healthy cells, other derivatives are being developed to selectively promote DNA damage as an anticancer strategy. mdpi.comnih.gov

Cellular and Molecular Pathway Modulation

Antihistaminic Activity Pathways

The precise mechanistic pathways underlying the antihistaminic activity of this compound are not extensively detailed in the currently available scientific literature. However, insights can be drawn from the broader class of chromone carboxylic acids, most notably from the well-studied compound, cromolyn sodium, which is a bis-chromone dicarboxylic acid. The primary mechanism associated with the anti-allergic and antihistaminic effects of chromone derivatives is the stabilization of mast cells.

Mast cell stabilization prevents the degranulation of these immune cells, a critical step in the allergic inflammatory cascade. Upon exposure to an allergen, mast cells release a variety of pre-formed mediators stored in their granules, with histamine being one of the most prominent. The release of histamine is a key event that leads to the characteristic symptoms of an allergic reaction, including vasodilation, increased vascular permeability, and smooth muscle contraction.

The prevailing hypothesis for the action of chromone carboxylic acids is their ability to inhibit the influx of calcium ions (Ca2+) into the mast cell following allergen-IgE binding to the high-affinity IgE receptor (FcεRI) on the cell surface. This influx of calcium is the essential trigger for the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents. By blocking these IgE-regulated calcium channels, chromone derivatives effectively uncouple the initial allergen stimulus from the downstream cellular response of degranulation.

While this mast cell stabilization is the most widely accepted pathway, it is important to note that the complete mechanism of action for all chromone derivatives is not fully understood. Research has suggested that some of these compounds may also exert their effects by inhibiting the response of sensory C fibers to irritants and by modulating the release of cytokines from other inflammatory cells such as T cells and eosinophils.

Computational Chemistry and Theoretical Approaches in Chromone Carboxylic Acid Research

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools in understanding and predicting the outcomes of chemical reactions involving chromone (B188151) carboxylic acids. These computational methods allow for the detailed exploration of reaction mechanisms, transition states, and the energetic feasibility of synthetic routes.

Density Functional Theory (DFT) in Predicting Synthetic Feasibility and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chromone carboxylic acid synthesis, DFT calculations are instrumental in predicting the feasibility and energetics of various reaction pathways. For instance, DFT has been employed to study the synthesis of chromone-3-carboxylic acids, providing insights into the catalytic cycle and rationalizing the formation of different carbonylated products. researchgate.net

Researchers utilize DFT to calculate the energies of reactants, intermediates, transition states, and products. This information helps in constructing a detailed energy profile of a proposed synthetic route. A reaction with a high energy barrier for its rate-determining step is predicted to be less feasible, guiding chemists to explore alternative pathways or reaction conditions. For example, the optimization of microwave-assisted synthesis of chromone-2-carboxylic acids involved computational analysis to improve reaction yields, which were successfully increased to up to 93% for various derivatives. nih.gov

Furthermore, DFT calculations can elucidate the effects of different substituents on the chromone scaffold. researchgate.net By calculating properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can understand how electron-donating or electron-withdrawing groups influence the reactivity and stability of the molecule. researchgate.netresearchgate.net This predictive capability is crucial for designing efficient syntheses of novel chromone derivatives with desired properties. Recent work on developing DFT-level descriptor libraries for carboxylic acids, although broad, provides a foundation for creating highly accurate predictive models for specific subclasses like chromone carboxylic acids, which can significantly accelerate the discovery of new compounds. mit.educhemrxiv.org

Molecular Docking and Dynamics Simulations for Target Identification and Binding Mode Analysis

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable in the field of drug discovery for identifying potential biological targets and elucidating the binding interactions of chromone carboxylic acids. escholarship.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. nih.gov For chromone derivatives, docking studies have been used to screen for potential inhibitors of various enzymes. For example, derivatives of 3-formyl chromone have been docked against targets like insulin-degrading enzyme (IDE), showing strong binding affinities. nih.gov Similarly, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides have been evaluated as potential anticancer agents through docking studies with human estrogen receptor alpha (HERA). nih.gov

Following docking, molecular dynamics simulations are often employed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic picture of the interactions, revealing how the ligand and protein adapt to each other. These simulations can confirm the stability of binding modes predicted by docking and provide more detailed information about the interactions, such as the role of water molecules and the flexibility of the protein's active site. nih.govnih.gov For instance, MD simulations of 3-formyl chromone derivatives complexed with IDE have been used to assess the stability of the protein-ligand complex at the active site. nih.gov

In Silico Screening and Virtual Library Design for Novel Chromone Analogs

In silico screening and the design of virtual libraries are powerful computational strategies for the discovery of novel chromone analogs with desired biological activities. These approaches allow for the rapid evaluation of large numbers of compounds, prioritizing those with the highest potential for synthesis and further testing.

Virtual library design involves the creation of a large, diverse set of virtual compounds based on a core scaffold, such as 4-oxo-4H-chromene-7-carboxylic acid. drugdesign.org By systematically modifying substituents at various positions on the chromone ring, a vast chemical space can be explored computationally. The properties of these virtual analogs are then calculated and filtered based on desired physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to ensure drug-likeness. nih.govdrugdesign.org

Once a virtual library is generated, in silico screening, often employing molecular docking, is used to predict the biological activity of the designed compounds against a specific target. nih.govnih.gov This process helps in identifying promising candidates from the virtual library. For example, virtual screening of chromone derivatives has been used to identify potential inhibitors of enzymes like human carbonic anhydrases. nih.gov This computational pre-selection significantly reduces the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient and cost-effective. The design and study of novel chromone and thiochromone (B8434766) derivatives as potential inhibitors for targets like Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) also heavily rely on these computational design strategies. researchgate.net

Prediction of Molecular Interactions and Physicochemical Parameters Affecting Biological Activity (e.g., pKa, molecular recognition)

The biological activity of a molecule like this compound is intrinsically linked to its physicochemical properties and its ability to interact with biological macromolecules. escholarship.org Computational methods play a crucial role in predicting these parameters and understanding their influence on molecular recognition and subsequent biological effects.

One of the key physicochemical parameters for a carboxylic acid is its pKa, which determines its ionization state at a given pH. The pKa can significantly influence a molecule's solubility, membrane permeability, and binding affinity to its target. Computational models, including those based on quantum mechanics and quantitative structure-property relationships (QSPR), can predict the pKa of carboxylic acids with reasonable accuracy. nih.govresearchgate.net These predictions help in understanding how the charge state of the carboxylic acid group on the chromone scaffold will affect its interactions with a biological target.

Advanced Analytical Techniques in the Research and Characterization of 4 Oxo 4h Chromene 7 Carboxylic Acid and Its Analogs

Spectroscopic Methods for Rigorous Structural Elucidation

Spectroscopic techniques are at the forefront of the structural analysis of chromone (B188151) derivatives, providing detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. slideshare.netlibretexts.orgresearchgate.net By analyzing the chemical shifts, integration, and splitting patterns of the signals, the precise connectivity of atoms can be determined. youtube.comlibretexts.org

¹H NMR Spectroscopy: In ¹H NMR spectra of chromone derivatives, the protons on the aromatic and pyrone rings, as well as those on any substituents, resonate at characteristic chemical shifts. For instance, in 4-oxo-4H-chromene-2-carboxylic acid, the aromatic protons typically appear in the downfield region, often between 7.0 and 8.5 ppm. chemicalbook.com The acidic proton of the carboxylic acid group is highly deshielded and is characteristically found at a chemical shift between 10 and 13 ppm, often as a broad singlet. princeton.edulibretexts.org The addition of deuterium (B1214612) oxide (D₂O) will cause the carboxylic acid proton signal to disappear due to proton-deuterium exchange, a useful diagnostic tool. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org The carbonyl carbon of the carboxylic acid in chromone derivatives is significantly deshielded and typically resonates in the range of 160-180 ppm. libretexts.org The carbonyl carbon of the pyrone ring is also found in the downfield region, often between 170 and 180 ppm. Aromatic and pyrone ring carbons appear in the 100-160 ppm range. rsc.org Decoupling techniques are often employed to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom. libretexts.org

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for 4-oxo-4H-chromene-7-carboxylic acid and its analogs.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) Proton | 10.0 - 13.0 (broad singlet) | - |

| Carboxylic Acid (-COOH) Carbon | - | 160 - 180 |

| Pyrone Ring C4-Carbonyl Carbon | - | ~175 |

| Aromatic/Pyrone Ring Protons | 6.5 - 8.5 | - |

| Aromatic/Pyrone Ring Carbons | - | 100 - 160 |

| Substituent Protons (e.g., -CH₃) | Varies depending on location | - |

| Substituent Carbons (e.g., -CH₃) | - | Varies depending on location |

Note: The exact chemical shifts can vary depending on the solvent used and the specific substituents on the chromone ring. pdx.edu

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. youtube.com The technique is based on the principle that different bonds vibrate at characteristic frequencies when they absorb infrared radiation. researchgate.netsamipubco.com

For this compound, the IR spectrum will exhibit several key absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹. This broadness is a result of hydrogen bonding between carboxylic acid molecules. libretexts.orgtutorchase.comorgchemboulder.com

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak appears in the range of 1680-1725 cm⁻¹. libretexts.orgtutorchase.comorgchemboulder.com

C=O Stretch (Pyrone Ring): Another strong absorption is expected for the carbonyl group in the pyrone ring, typically in the region of 1630-1680 cm⁻¹.

C=C Stretch (Aromatic/Pyrone Ring): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic and pyrone rings. libretexts.org

C-O Stretch: Absorptions corresponding to the C-O bonds of the ether in the pyrone ring and the carboxylic acid will also be present, typically in the 1000-1300 cm⁻¹ range. libretexts.orgorgchemboulder.com

The following table summarizes the characteristic IR absorption frequencies for this compound.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1680 - 1725 | Strong |

| C=O (Pyrone Ring) | 1630 - 1680 | Strong |

| C=C (Aromatic/Pyrone) | 1450 - 1600 | Medium to Weak |

| C-O | 1000 - 1300 | Medium to Strong |

Crystallographic Analysis for Precise Three-Dimensional Structure Determination

While spectroscopic methods provide information about connectivity and functional groups, crystallographic analysis offers an unparalleled, detailed view of the three-dimensional arrangement of atoms in the solid state.

X-ray Diffraction Studies of Chromone Carboxylic Acid Derivatives

For derivatives of 4-oxo-4H-chromene-carboxylic acid, X-ray diffraction studies can confirm the planarity of the chromone ring system and determine the orientation of the carboxylic acid group relative to the ring. nih.govresearchgate.net For example, in the crystal structure of 4-oxo-4H-chromene-3-carboxylic acid, the chromone ring is essentially planar, and the carboxylic acid group is slightly twisted out of this plane. nih.gov Such studies also reveal intermolecular interactions, such as hydrogen bonding and stacking interactions, which govern the packing of molecules in the crystal lattice. nih.govresearchgate.net This information is crucial for understanding the solid-state properties of the compound. digitellinc.com

Chromatographic and Mass Spectrometric Techniques for Purity, Identity, and Complex Mixture Analysis

Chromatographic and mass spectrometric methods are essential for assessing the purity of synthesized compounds, confirming their identity, and analyzing them within complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. nih.govnih.gov It is widely used to assess the purity of synthesized this compound and its analogs. rsc.org By developing a suitable HPLC method, the target compound can be separated from any starting materials, by-products, or degradation products. The area of the peak corresponding to the compound of interest relative to the total area of all peaks provides a measure of its purity. chromatographyonline.com

Furthermore, HPLC is an invaluable tool for conducting degradation studies. researchgate.net By subjecting the compound to various stress conditions (e.g., acid, base, heat, light, oxidation), the stability of the molecule can be evaluated. The formation of any degradation products can be monitored by the appearance of new peaks in the chromatogram. chromatographyonline.com This information is critical for determining the shelf-life and storage conditions for the compound.

The table below outlines a typical HPLC method for the analysis of chromone derivatives.

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | A mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV-Vis at a wavelength where the chromone absorbs strongly (e.g., around 254 nm or 310 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for the characterization of this compound and its analogs. It provides precise information regarding the molecular weight and offers insights into the substance's structure through the analysis of its fragmentation patterns.

In mass spectrometry, a molecule is ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), generating a unique spectrum. For carboxylic acids, characteristic fragmentation patterns often involve the loss of hydroxyl (-OH, a loss of 17 mass units) or the entire carboxyl group (-COOH, a loss of 45 mass units). libretexts.orgyoutube.com The molecular ion peak [M]+, which represents the intact ionized molecule, is crucial for determining the molecular weight. Aromatic acids, such as those in the chromone family, tend to produce a more intense or stronger molecular ion peak due to the stabilizing effect of the benzene (B151609) ring. youtube.com

The specific fragmentation of this compound and its derivatives will be influenced by the stability of the resulting fragments. The chromone core itself is a stable bicyclic system. Cleavage often occurs at the bonds adjacent to the carbonyl groups.

Table 1: Mass Spectrometry Data for this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |

| This compound | N/A | C10H6O4 | 190.15 | [M-OH]+, [M-COOH]+ |

| 7-methyl-4-oxo-4H-chromene-2-carboxylic acid | 67214-11-3 | C11H8O4 | 204.18 | [M-OH]+, [M-COOH]+, fragments related to the methyl group |

| 4-oxo-4H-chromene-3-carbaldehyde | 17422-74-1 | C10H6O3 | 174.15 | [M-CHO]+, [M-CO]+ |

| Methyl 4-oxo-4H-chromene-2-carboxylate | 18398-73-7 | C11H8O5 | 220.18 | [M-OCH3]+, [M-COOCH3]+ |

| 4-Oxo-4H-chromene-3-carbonitrile | 50743-17-4 | C10H5NO3 | 187.15 | [M-CN]+ |

This table is generated based on typical fragmentation patterns of carboxylic acids and related functional groups and may not represent all possible fragments.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, including the synthesis of this compound and its analogs. youtube.com This method allows chemists to qualitatively assess the consumption of starting materials and the formation of products over time.